2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine
Overview
Description
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the ring. This compound is characterized by the presence of chlorine and fluorine atoms on the pyrimidine ring, as well as diethylamino groups at the 4-position.
Mechanism of Action
Target of Action
A related compound, 5-chloro-n2-[(1s)-1-(5-fluoropyrimidin-2-yl)ethyl]-n4-(5-methyl-1h-pyrazol-3-yl)pyrimidine-2,4-diamine, is known to inhibit the jak2 kinase .
Mode of Action
It’s worth noting that related fluoropyrimidines can react with various amines in the presence of k2co3, via c-n bond-forming reactions .
Biochemical Pathways
Related compounds have been used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors .
Result of Action
Related compounds have been used as potent inhibitors of the jak2 kinase .
Action Environment
It’s worth noting that the compound has a storage temperature of 4°c , which suggests that temperature could be an important environmental factor for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloropyrimidine as the starting material.
Substitution Reactions: The chlorine atom at the 2-position is substituted with a diethylamino group using diethylamine under reflux conditions.
Halogenation: The fluorine atom is introduced at the 5-position through halogenation reactions using suitable fluorinating agents such as Selectfluor or xenon difluoride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution Reactions: Nucleophiles such as alkyl halides or Grignard reagents can be employed under suitable conditions.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand the interactions of pyrimidines with biological macromolecules.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-N,N-diethylpyrimidin-4-amine: Lacks the fluorine atom at the 5-position.
5-Fluoropyrimidin-4-amine: Lacks the chlorine atom at the 2-position and the diethylamino group.
2-Chloro-5-fluoropyrimidin-4-amine: Lacks the diethylamino group.
Uniqueness: 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine is unique due to the combination of chlorine and fluorine atoms on the pyrimidine ring, as well as the presence of diethylamino groups. This combination of functional groups can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N,N-diethyl-5-fluoropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClFN3/c1-3-13(4-2)7-6(10)5-11-8(9)12-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGKESMWFPFIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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